N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide
Description
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide is a heterocyclic compound featuring a tricyclic core system with fused oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. Its structure includes a benzamide moiety substituted with a nitro group at the 4-position, contributing to its electronic and steric properties. This compound’s synthesis likely involves cyclization reactions of hydrazones or related intermediates, as inferred from analogous heterocyclic systems (). Its crystallographic analysis would rely on tools like SHELX for refinement and ORTEP-3 for visualization ().
Properties
IUPAC Name |
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c1-19-12-8-13-14(25-7-6-24-13)9-15(12)26-17(19)18-16(21)10-2-4-11(5-3-10)20(22)23/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJDANCIOVAILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide involves multiple steps. One common method starts with the preparation of the core structure, 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, through a series of reactions involving readily available starting materials . The key steps include:
Formation of the Benzothiazole Ring: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxino Group: This step involves the reaction of the benzothiazole intermediate with suitable reagents to form the dioxino ring.
Nitration and Amidation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzamides .
Scientific Research Applications
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Benzamide Moiety
A closely related analog, 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS 1322000-09-8, ), replaces the nitro group with 3,5-dimethoxy substituents. Key differences include:
- In contrast, methoxy groups donate electron density via resonance, increasing solubility in polar solvents.
- Biological Activity : Nitro groups are often associated with antimicrobial or antiparasitic activity, while methoxy groups may improve membrane permeability due to moderate hydrophobicity.
Heterocyclic Core Variations
- 1,2,5-Oxadiazine Derivatives : Compounds like 6a-e and 7a-d () share a six-membered oxadiazine ring but lack the tricyclic framework and sulfur atom. The absence of the thia group reduces conformational rigidity and may lower thermal stability.
- Spiro Systems: Spiro compounds such as 7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit distinct puckering dynamics due to their non-fused ring systems.
Conformational Analysis
The Cremer-Pople puckering parameters () quantify deviations from planarity in cyclic systems. For the target compound:
- The fused tricyclic system likely exhibits lower puckering amplitudes compared to monocyclic or spiro analogs due to reduced flexibility.
- Torsional strain in the 10,13-dioxa-4-thia-6-azatricyclo framework may influence intermolecular interactions in crystal packing, as observed in SHELX-refined structures ().
Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
